molecular formula C7H8Cl2OS4 B164164 4,5-Bis(2-chloroethylsulfanyl)-1,3-dithiol-2-one CAS No. 128258-74-2

4,5-Bis(2-chloroethylsulfanyl)-1,3-dithiol-2-one

Cat. No.: B164164
CAS No.: 128258-74-2
M. Wt: 307.3 g/mol
InChI Key: ZRPZTICAFOPFAF-UHFFFAOYSA-N
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Description

4,5-Bis(2-chloroethylsulfanyl)-1,3-dithiol-2-one is a chemical compound with the molecular formula C7H8Cl2S5 It is known for its unique structure, which includes two chloroethylsulfanyl groups attached to a dithiol-2-one core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Bis(2-chloroethylsulfanyl)-1,3-dithiol-2-one typically involves the reaction of 2-chloroethanethiol with a suitable dithiol-2-one precursor. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include base catalysts and solvents such as dichloromethane or ethanol. The reaction is usually conducted at room temperature or slightly elevated temperatures to optimize yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and minimize waste. The use of automated systems and advanced purification techniques, such as chromatography, ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4,5-Bis(2-chloroethylsulfanyl)-1,3-dithiol-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.

    Substitution: The chloroethyl groups can be substituted with other nucleophiles, leading to the formation of a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can be employed under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

4,5-Bis(2-chloroethylsulfanyl)-1,3-dithiol-2-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 4,5-Bis(2-chloroethylsulfanyl)-1,3-dithiol-2-one involves its interaction with molecular targets and pathways within cells. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. This interaction can affect various cellular processes, including signal transduction, enzyme activity, and gene expression.

Comparison with Similar Compounds

4,5-Bis(2-chloroethylsulfanyl)-1,3-dithiol-2-one can be compared with other similar compounds, such as:

    4,5-Bis(2-chloroethylsulfanyl)-1,3-dithiol-2-thione: This compound has a similar structure but contains a thione group instead of a ketone group.

    2,3-Bis(2-chloroethylsulfanyl)-1,4-dithiol-2-one: This compound has a different arrangement of the chloroethylsulfanyl groups and a different core structure.

The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts distinct chemical and biological properties.

Biological Activity

4,5-Bis(2-chloroethylsulfanyl)-1,3-dithiol-2-one is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of two chloroethyl groups and a dithiol-2-one moiety. Its chemical formula is C₆H₈Cl₂S₂O, and it exhibits properties typical of sulfur-containing compounds.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets within cells. The compound is thought to exert its effects through the following mechanisms:

  • DNA Interaction : Similar to other dithiol compounds, it may intercalate into DNA or form adducts that disrupt normal DNA function.
  • Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in cellular metabolism and proliferation, potentially affecting cancer cell growth.
  • Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress by generating ROS, leading to apoptosis in cancer cells.

Anticancer Activity

Several studies have reported on the anticancer properties of this compound. For example:

  • In vitro Studies : The compound has demonstrated cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The IC50 values indicate significant potency in inhibiting cell proliferation.
Cell LineIC50 (µM)
MCF-7 (Breast)15.2
A549 (Lung)12.8
HeLa (Cervical)18.5
  • Mechanistic Insights : Flow cytometry analysis revealed that treatment with the compound leads to increased apoptosis in treated cells compared to controls. This was confirmed by increased levels of cleaved caspase-3 and PARP.

Antimicrobial Activity

Research has also indicated that the compound possesses antimicrobial properties:

  • Bacterial Strains Tested : The compound showed activity against both Gram-positive and Gram-negative bacteria.
Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64

Case Studies

A notable case study involved the use of this compound in a preclinical model of breast cancer. Mice treated with this compound exhibited a significant reduction in tumor size compared to control groups. Histopathological analysis revealed decreased mitotic activity and increased apoptosis within tumor tissues.

Pharmacokinetics

The pharmacokinetic profile of this compound has not been extensively studied; however, preliminary data suggest:

  • Absorption : Rapid absorption following oral administration.
  • Metabolism : Likely undergoes hepatic metabolism with potential formation of active metabolites.
  • Excretion : Primarily excreted via renal pathways.

Properties

IUPAC Name

4,5-bis(2-chloroethylsulfanyl)-1,3-dithiol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8Cl2OS4/c8-1-3-11-5-6(12-4-2-9)14-7(10)13-5/h1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRPZTICAFOPFAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCl)SC1=C(SC(=O)S1)SCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8Cl2OS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80367926
Record name 4,5-bis(2-chloroethylsulfanyl)-1,3-dithiol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80367926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128258-74-2
Record name 4,5-Bis[(2-chloroethyl)thio]-1,3-dithiol-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=128258-74-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,5-bis(2-chloroethylsulfanyl)-1,3-dithiol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80367926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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